5,6-Dimethoxy-1H-indazole-3-carboxylic acid is a heterocyclic compound belonging to the indazole family, characterized by its unique bicyclic structure consisting of a pyrazole ring fused to a benzene ring. This compound is notable for its two methoxy groups located at the 5 and 6 positions, along with a carboxylic acid group at the 3 position. Such structural features contribute to its diverse biological activities, making it a subject of interest in medicinal chemistry for the development of therapeutic agents .
The compound is classified under the indazole derivatives, which are known for their various pharmacological properties. Indazoles have been extensively studied for their potential applications in treating cardiovascular diseases, cancer, and other medical conditions . The Chemical Abstracts Service number for 5,6-Dimethoxy-1H-indazole-3-carboxylic acid is 29281-07-0, and its molecular formula is C₁₀H₁₀N₂O₄, with a molecular weight of 222.20 g/mol .
The synthesis of 5,6-Dimethoxy-1H-indazole-3-carboxylic acid typically involves the Fischer indole synthesis method. This process includes the reaction of phenylhydrazine with a suitable ketone or aldehyde in the presence of an acid catalyst. For this specific compound, starting materials such as 5,6-dimethoxy-2-nitrobenzaldehyde and hydrazine hydrate are utilized. The reaction is conducted under reflux conditions using an acid catalyst like methanesulfonic acid in methanol, facilitating the formation of the indazole ring structure.
In industrial settings, larger-scale production may employ continuous flow reactors and optimized reaction conditions to improve yield and purity. Subsequent purification steps often involve recrystallization or chromatography to achieve high-purity products.
5,6-Dimethoxy-1H-indazole-3-carboxylic acid can undergo several chemical transformations:
From these reactions, various products can be synthesized:
The mechanism by which 5,6-Dimethoxy-1H-indazole-3-carboxylic acid exerts its biological effects involves interaction with specific biological targets within cells. Research indicates that indazole derivatives may modulate various signaling pathways related to inflammation and cancer progression. For instance, compounds derived from indazoles have shown potential as inhibitors in pathways associated with cardiovascular diseases by affecting calcium signaling within cardiac cells .
The compound exhibits solubility in polar solvents due to its carboxylic acid group while maintaining stability under normal laboratory conditions. Its melting point and boiling point data are not extensively documented but are typically determined during synthesis characterization.
5,6-Dimethoxy-1H-indazole-3-carboxylic acid has several applications in scientific research:
The synthesis of 5,6-dimethoxy-1H-indazole-3-carboxylic acid (CAS 29281-07-0) primarily relies on the isatin-based rearrangement pathway. This classic approach involves the oxidative rearrangement of substituted isatins under strongly alkaline conditions. As detailed in the Snyder method, 5,6-dimethoxyisatin undergoes treatment with 1N sodium hydroxide at 50°C for 30 minutes, forming a burgundy-colored solution indicative of the open-chain intermediate. Subsequent rapid diazotization occurs at 0°C using sodium nitrite in aqueous sulfuric acid, yielding an unstable diazonium salt. Critical reduction and cyclization are achieved via tin(II) chloride dihydrate in concentrated hydrochloric acid, precipitating the target indazole-3-carboxylic acid in quantitative yield with >95% purity (validated by LC/MS and 1H NMR). This method eliminates the need for chromatographic purification, though recrystallization from acetic acid further enhances purity for pharmaceutical applications [3] [4].
Alternative routes employ anthranilic acid esters as starting materials. Patent CN112778203A describes the condensation of 4,5-dimethoxyanthranilic acid ester with alkyl nitrites (e.g., tert-butyl nitrite or isoamyl nitrite) in polar aprotic solvents like DMF at 60–80°C. This one-pot cyclization achieves 70–85% yield but requires meticulous control of stoichiometry to suppress di-alkylated byproducts. Post-reaction purification involves extraction with ethyl acetate and aqueous washes (sodium carbonate, brine), followed by solvent evaporation to isolate the crude acid [1].
Table 1: Comparative Analysis of Core Scaffold Synthesis Methods
Starting Material | Key Reagents | Temperature | Reaction Time | Yield | Purity Enhancement |
---|---|---|---|---|---|
5,6-Dimethoxyisatin | NaOH, NaNO₂, H₂SO₄, SnCl₂·2H₂O | 0–50°C | 3.5 hours | ~100% | Recrystallization (AcOH) |
Anthranilic acid ester | tert-Butyl nitrite, DMF | 60–80°C | 8–12 hours | 70–85% | Extraction (EtOAc/H₂O) |
N1-selective alkylation of 5,6-dimethoxy-1H-indazole-3-carboxylic acid is challenging due to competing O-alkylation and N2-regioisomer formation. Recent advances leverage chemoselective metalation to overcome this. A 2024 study demonstrates that pre-coordinating the indazole nitrogen with silver(I) oxide (Ag₂O) in anhydrous acetonitrile facilitates exclusive N1-alkylation. Subsequent treatment with alkyl halides (R-X; R = benzyl, propargyl, fluoroalkyl) at 25°C achieves 82–93% yield with <3% N2-contamination. This method tolerates diverse functional groups (cyano, keto, aryl) without protecting the carboxylic acid moiety [6].
Phase-transfer catalysis (PTC) offers a complementary approach. Under biphasic conditions (toluene/50% NaOH), tetrabutylammonium bromide (TBAB) directs alkyl halides to the N1 position at 80°C. This method excels for sterically hindered electrophiles (e.g., neopentyl bromide), yielding 75–88% of N1-alkylated products. Kinetic studies confirm a 15:1 N1/N2 selectivity ratio attributable to the catalyst’s preferential stabilization of the indazolate anion transition state at N1 [6].
Table 2: N1-Alkylation Strategies and Selectivity Profiles
Method | Catalyst/Base | Electrophile | Solvent | N1: N2 Ratio | Yield Range |
---|---|---|---|---|---|
Silver-assisted alkylation | Ag₂O, K₂CO₃ | Primary alkyl halides | CH₃CN | 30:1 | 82–93% |
Phase-transfer catalysis | TBAB, 50% NaOH | Sterically hindered R-X | Toluene/H₂O | 15:1 | 75–88% |
Esterification of 5,6-dimethoxy-1H-indazole-3-carboxylic acid employs Fischer-Speier conditions (H₂SO₄ catalyst, refluxing ethanol) for methyl, ethyl, and benzyl esters (75–90% yield). For acid-sensitive derivatives, Steglich esterification using DCC/DMAP in dichloromethane enables room-temperature conversion to tert-butyl or trimethylsilyl esters (85–92% yield). These esters serve as pivotal intermediates for further transformations, including hydrolysis to acids or transesterification [8] [9].
Amidation leverages carboxylate activation prior to nucleophilic attack. Patent US20110172428A1 details activation with oxalyl chloride in DMF/dichloromethane at −10°C to form the acyl chloride intermediate, reacted in situ with amines (aliphatic, piperidinyl, anilines). For sterically demanding amines (e.g., N-Boc-1,2,3,6-tetrahydropyridine), peptide-coupling reagents like HATU or PyBOP with DIPEA in DMF afford superior results (70–85% yield). Microwave-assisted coupling (100°C, 15 min) further enhances efficiency for heterocyclic amines, reducing racemization risks in chiral auxiliaries [8].
Table 3: Esterification and Amidation Methodologies
Transformation | Reagents/Conditions | Nucleophile | Key Advantages | Yield Range |
---|---|---|---|---|
Esterification | H₂SO₄, ROH, reflux | Ethanol, Methanol | High-yielding, simple workup | 75–90% |
DCC, DMAP, CH₂Cl₂, RT | tert-Butanol | Acid stability, mild conditions | 85–92% | |
Amidation | (COCl)₂, DMF, then R-NH₂ | Aliphatic amines | Rapid activation | 65–80% |
HATU, DIPEA, DMF, RT or MW 100°C | Sterically hindered amines | Reduced epimerization, fast kinetics | 70–85% |
The N1 position’s nucleophilicity necessitates strategic protection during multi-step syntheses. Triphenylmethyl (trityl) protection proves ideal: treating the indazole with trityl chloride in pyridine at 60°C installates the bulky Trt group at N1 with >98% regioselectivity. The resulting 5,6-dimethoxy-1-(triphenylmethyl)-1H-indazole-3-carboxylic acid resists electrophilic attacks at N1 during C4 halogenation or nitration. Quantitative deprotection occurs via brief (5 min) exposure to 5% trifluoroacetic acid in dichloromethane without cleaving dimethoxy or ester groups [2] [7].
For carboxylic acid protection, silyl esters offer orthogonality. Treatment with tert-butyldimethylsilyl chloride (TBSCl) and imidazole in DMF affords the TBS ester, stable under acidic N-deprotection conditions. Conversely, methyl ester hydrolysis uses lithium hydroxide in THF/H₂O (1:1) at 0°C to prevent N-alkyl cleavage. This chemoselectivity enables sequential modifications, such as N1-alkylation after ester hydrolysis, en route to complex analogs like the cardioprotective agent DY-9760e [7] [10].
Table 4: Protection/Deprotection Strategies for Indazole Functionalization
Functional Group | Protecting Group | Installation Reagents | Deprotection Conditions | Compatibility |
---|---|---|---|---|
N1-H | Trityl (Trt) | TrtCl, Pyridine, 60°C | 5% TFA/DCM, 5 min | Stable to electrophilic substitution |
COOH | Methyl ester | CH₂N₂, Et₂O, 0°C | LiOH, THF/H₂O, 0°C | Orthogonal to Trt deprotection |
COOH | TBS ester | TBSCl, Imidazole, DMF, RT | TBAF, THF, RT | Tolerates acidic N-deprotection |
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1